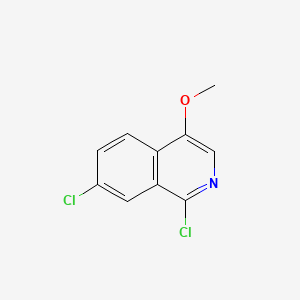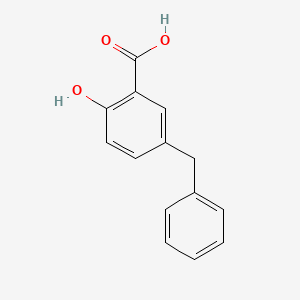
3-((叔丁氧羰基)氨基)-3-环丙基丙酸
描述
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对映选择性合成
一项应用涉及氨基酸衍生物的对映选择性合成,展示了 3-((叔丁氧羰基)氨基)-3-环丙基丙酸在生产手性化合物中的重要性。例如,Alonso 等人(2005 年)详细介绍了对映选择性富集的氨基酸衍生物的可扩展合成,从 3-环己基-2,3-二羟基丙酸乙酯开始,利用不对称双羟基化和直接硫酸盐制备。这一过程强调了该化合物在合成用于制药的手性构件块中的作用(Alonso 等人,2005)。
催化和保护
Heydari 等人(2007 年)描述了 H3PW12O40 作为胺 N-叔丁氧羰基化的催化剂的效率,突出了该化合物在肽合成过程中保护胺基团的重要性,这对于防止外消旋和保留立体化学完整性至关重要。这种催化过程对环境无害且高效,使其对于合成 N-Boc 保护的氨基酸非常有价值(Heydari 等人,2007)。
药效团设计
Kumar 等人(2009 年)探索了合成功能化氨基酸衍生物作为抗癌剂设计的新药效团。他们合成了一系列 N-取代的 1-N-(叔丁氧羰基)-2,2-二甲基-4-苯基-5-恶唑烷甲酰胺和 1-N-取代-3-氨基-2-羟基-3-苯基丙烷-1-甲酰胺,评估了它们对人癌细胞系的细胞毒性。这项研究展示了该化合物在开发新型抗癌剂中的用途,其中特定的衍生物对卵巢癌和口腔癌表现出有希望的细胞毒性(Kumar 等人,2009)。
立体选择性和对映选择性应用
使用 3-((叔丁氧羰基)氨基)-3-环丙基丙酸合成和控制氨基酸衍生物的立体化学的能力对于手性药物和生物分子的开发至关重要。Bakonyi 等人(2013 年)关于合成 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的所有四个立体异构体的研究例证了这一应用,突出了该化合物在为生物研究创造特定立体异构体方面的多功能性(Bakonyi 等人,2013)。
作用机制
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The compound interacts with its targets through its Boc-protected amino group . The Boc group serves as a protective group, preventing unwanted reactions during peptide synthesis . Once the peptide synthesis is complete, the Boc group can be removed, allowing the amino group to participate in further biochemical reactions .
Biochemical Pathways
The compound is involved in peptide synthesis, a crucial biochemical pathway for protein production . The Boc-protected amino group of the compound participates in the formation of peptide bonds, which link amino acids together to form peptides . The resulting peptides can then undergo further modifications or folding to become functional proteins.
Pharmacokinetics
It is known that boc-protected amino acids can be used in peptide synthesis, suggesting that they can be absorbed and distributed in the body to reach their target sites .
Result of Action
The primary result of the compound’s action is the synthesis of peptides . By participating in peptide bond formation, the compound contributes to the production of peptides, which are the building blocks of proteins . These proteins play various roles in the body, from catalyzing biochemical reactions to regulating cellular processes.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and presence of other chemicals . Furthermore, the stability of the compound can be influenced by storage conditions, such as temperature and humidity .
安全和危害
生化分析
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound is often used as a protected amino acid in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function . This protection is crucial for preventing unwanted side reactions during the synthesis process. The interactions with enzymes such as peptidases and proteases are essential for the selective cleavage of the Boc group, allowing the amino acid to participate in further reactions .
Cellular Effects
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the presence of the Boc group can inhibit certain enzymatic activities, leading to changes in cellular metabolism and gene expression . Additionally, the compound’s interaction with cell signaling pathways can alter the cellular response to external stimuli, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . The Boc group plays a crucial role in these interactions, as it can be selectively removed under specific conditions, allowing the amino acid to participate in further biochemical reactions . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, the removal of the Boc group can activate the amino acid, allowing it to participate in further metabolic reactions . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s transport properties can influence its bioavailability and efficacy in biochemical reactions . Additionally, the presence of the Boc group can affect the compound’s solubility and transport characteristics .
Subcellular Localization
The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its localization, as different cellular compartments provide distinct biochemical environments . Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes.
属性
IUPAC Name |
3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624578 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-80-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)





![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)






